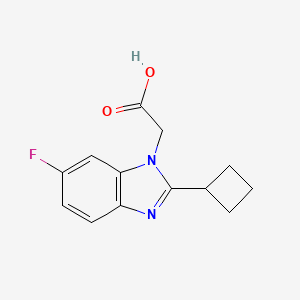

2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid

Beschreibung

2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a benzodiazole derivative featuring a cyclobutyl substituent at position 2 of the heterocyclic core and a fluorine atom at position 4. The cyclobutyl group introduces unique steric and electronic effects compared to other alkyl or aromatic substituents, influencing solubility, lipophilicity, and target binding.

Eigenschaften

IUPAC Name |

2-(2-cyclobutyl-6-fluorobenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-9-4-5-10-11(6-9)16(7-12(17)18)13(15-10)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSIMPKEBDSLTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=C(N2CC(=O)O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the benzodiazole ring, the introduction of the cyclobutyl group, and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in the laboratory. industrial methods often focus on optimizing the process for cost-effectiveness, scalability, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom or other substituents on the benzodiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid exhibit anticancer properties. The benzodiazole ring is often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of benzodiazole can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

2. Antimicrobial Properties

The compound may also possess antimicrobial activity. Benzodiazole derivatives have been investigated for their efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that modifications to the structure can enhance their antimicrobial potency .

3. Neurological Applications

There is emerging evidence that benzodiazole derivatives can influence neurological pathways. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The specific role of this compound in this context remains to be fully elucidated but warrants further investigation .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of various benzodiazole derivatives, including compounds structurally similar to this compound. These derivatives were tested against human cancer cell lines, demonstrating significant cytotoxic effects. The study concluded that the incorporation of fluorine into the structure enhanced biological activity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Testing

In another research effort, a series of benzodiazole derivatives were evaluated for their antimicrobial properties against common bacterial strains. The findings showed that certain modifications led to increased inhibition zones in disk diffusion assays, indicating strong antimicrobial potential. The relevance of this compound was noted as a promising scaffold for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Properties

Key Observations

Cyclobutyl vs. Cyclopropyl (Compound 1 vs. Cyclobutyl’s larger size may enhance binding pocket interactions in enzyme targets.

Cyclobutyl vs. Ethyl (Compound 1 vs. 3):

- The ethyl group’s linear structure reduces steric bulk, favoring membrane permeability but possibly weakening target affinity due to fewer van der Waals interactions .

Substituent Absence (Compound 1 vs. 4):

- The unsubstituted benzodiazole (Compound 4) lacks steric hindrance, suggesting higher aqueous solubility but weaker hydrophobic interactions in biological systems .

Benzodiazole vs. Benzoxazole (Compound 1 vs. The phenyl substituent and propanoic acid moiety in Compound 5 may favor interactions with aromatic residues in proteins .

Biologische Aktivität

2-(2-Cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₃H₁₃FN₂O₂

- Molecular Weight : Approximately 248.257 g/mol

- CAS Number : 1707367-63-2

The structure includes a cyclobutyl group, a fluorine atom, and a benzodiazole ring, which contribute to its reactivity and biological properties. The presence of the carboxylic acid functional group allows for typical acid-base reactions, while the fluorine atom can influence electrophilic substitution reactions on the benzodiazole ring.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodiazole Ring : This is often achieved through condensation reactions involving appropriate precursors.

- Introduction of the Cyclobutyl Group : This can be accomplished via alkylation or coupling reactions.

- Incorporation of the Fluorine Atom : Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

The biological activity of this compound is linked to its interactions with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has potential binding affinity for certain receptors, which could modulate physiological responses.

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit diverse biological activities, such as anti-inflammatory and anticancer effects. For instance:

-

Anticancer Activity : Compounds derived from benzodiazole have shown promising results in inhibiting cancer cell proliferation in vitro. Studies have reported IC₅₀ values in the nanomolar range against various cancer cell lines .

Compound Name IC₅₀ (nM) Target Compound A 50 FGFR1 Compound B 25 ERK1/2 Compound C 30 CDK8 - Anti-inflammatory Effects : Similar derivatives have been evaluated for their ability to reduce inflammatory markers in cellular assays, suggesting a potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| 2-(6-Fluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid | Contains a methyl group instead of cyclobutyl |

| 2-(7-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | Different fluorine positioning |

| 2-(2-Cyclobutyl-7-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | Similar structure with different fluorine position |

The variations in substituents significantly influence the biological activity and pharmacological profiles of these compounds.

Q & A

Q. Q1: What are the recommended methods for synthesizing 2-(2-cyclobutyl-6-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid, and how can purity be optimized?

A1: Synthesis typically involves cyclization of substituted benzodiazole precursors followed by functionalization with acetic acid derivatives. A validated approach for analogous compounds includes:

Cyclobutyl incorporation : Use cyclobutylamine or cyclobutanecarboxylic acid derivatives under Suzuki coupling or nucleophilic substitution conditions .

Benzodiazole formation : Condensation of 1,2-diaminobenzene derivatives with fluoro-substituted ketones, followed by cyclization .

Acetic acid coupling : Alkylation or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetic acid moiety .

Purity optimization :

Q. Q2: How can the structural conformation of this compound be validated experimentally?

A2: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Grow crystals via slow evaporation of acetone or methanol solutions .

- Use SHELX programs (SHELXL for refinement) to resolve hydrogen-bonding networks and cyclobutyl ring puckering. For example, cyclobutyl groups often adopt a chair-like conformation with deviations <0.05 Å from planarity .

Supplementary techniques : - FTIR : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and benzodiazole (N-H bend ~1600 cm⁻¹) groups.

- NMR : Assign cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and fluorine (¹⁹F NMR: δ -110 to -120 ppm for aromatic F) .

Advanced Research Questions

Q. Q3: How can computational modeling predict the electronic properties of this compound for drug-design applications?

A3: Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) to calculate HOMO/LUMO energies, electrostatic potential surfaces, and Fukui indices. These predict nucleophilic/electrophilic sites for biological interactions .

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values. For benzodiazole derivatives, π→π* transitions typically occur at 280–320 nm .

Molecular docking : - Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The fluorobenzodiazole moiety may engage in halogen bonding, while the acetic acid group participates in salt bridges .

Q. Q4: What strategies resolve contradictions in NMR data caused by dynamic processes (e.g., cyclobutyl ring puckering)?

A4: Variable-temperature (VT) NMR :

- Perform ¹H NMR at 25°C to 80°C in DMSO-d₆. Broadening or coalescence of cyclobutyl signals indicates ring-flipping barriers (~10–15 kcal/mol) .

2D NMR : - Use NOESY to detect through-space correlations between cyclobutyl and benzodiazole protons, confirming spatial proximity.

- HSQC/TOCSY assigns coupled protons in overlapping regions .

Q. Q5: How can crystallographic data inform hydrogen-bonding networks and supramolecular assembly?

A5: SC-XRD analysis (example parameters from analogous compounds):

| Parameter | Value (from ) |

|---|---|

| Space group | P2₁/c |

| Hydrogen bonds (O–H···O) | 2.65–2.70 Å |

| π-π stacking distance | 3.30–3.55 Å |

| Key findings : |

Q. Q6: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A6: Target-specific assays :

- Kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (IC50 determination).

- Antimicrobial activity : Broth microdilution (MIC values against Gram+/Gram- strains) .

Cytotoxicity : - MTT assay on human cell lines (e.g., HEK293). Compare selectivity indices (IC50 for cancer vs. normal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.